molecular formula C14H22N2OS B1285549 N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 766557-58-8

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No. B1285549
CAS RN: 766557-58-8
M. Wt: 266.4 g/mol
InChI Key: IUFGZTFLQKDHAY-UHFFFAOYSA-N
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Description

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide (N-tBSPP) is an organosulfur compound that has a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is synthesized by the reaction of 4-tert-butylsulfanyl-pyridine with 2,2-dimethyl-propionic acid. N-tBSPP has been used in various scientific fields, such as biochemistry, physiology, and pharmacology, due to its unique properties.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

  • Deprotonation and Addition Reactions : Studies on substituted pyridines, including those with tert-butyl and dimethyl substituents, have demonstrated their reactivity towards deprotonation and addition reactions. These chemical transformations allow for the synthesis of a variety of pyridine derivatives, which are useful intermediates in organic synthesis and could have applications in developing pharmaceuticals and materials science (Bonnet et al., 2001).

Biological Activity and Medicinal Chemistry

  • Leukotriene Synthesis Inhibition : Derivatives structurally related to N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide have been explored for their potential in inhibiting leukotriene synthesis. Such compounds, particularly those targeting the 5-lipoxygenase-activating protein (FLAP), exhibit potent inhibitory activity and have applications in treating inflammatory diseases and asthma (Hutchinson et al., 2009).

Material Science and Photophysical Properties

  • Synthesis and Properties of Polyamides : The development of new polyamides utilizing diamine components with specific functionalities, including tert-butyl and pyridyl groups, showcases the relevance of such chemical structures in creating materials with desirable thermal and solubility properties. These materials have potential applications in high-performance polymers and coatings (Liaw & Liaw, 1998).

properties

IUPAC Name

N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFGZTFLQKDHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590327
Record name N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766557-58-8
Record name N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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